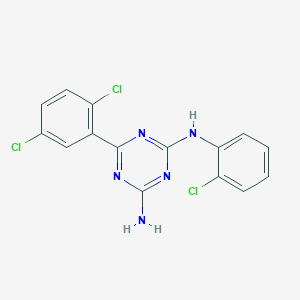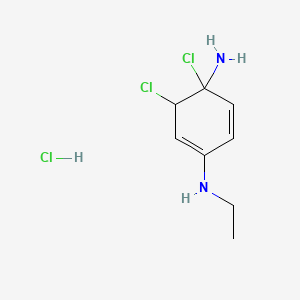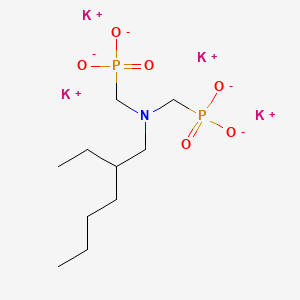
Pyridinium, 2-pyridyl-2-ethyl-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-pyridyl-2-ethyl-, phosphate is a compound belonging to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . These compounds have played a significant role in various research areas due to their unique properties and applications.
Vorbereitungsmethoden
The synthesis of pyridinium salts, including Pyridinium, 2-pyridyl-2-ethyl-, phosphate, involves several synthetic routes. One common method is the reaction of pyridine with alkyl halides under basic conditions to form the corresponding pyridinium salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Pyridinium salts undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include Grignard reagents, acetic anhydride, and lithium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can lead to the formation of 2-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-pyridyl-2-ethyl-, phosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridinium salts have been studied for their antimicrobial, anticancer, and antimalarial properties . They are also used in materials science for the development of ionic liquids and gene delivery systems .
Wirkmechanismus
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways in biological systems. For example, they can inhibit enzymes such as cholinesterase, which plays a role in neurotransmission . The specific pathways and targets depend on the structure of the pyridinium salt and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 2-pyridyl-2-ethyl-, phosphate can be compared with other pyridinium salts, such as those used as antimicrobial and anticancer agents . Similar compounds include pyridine, dihydropyridine, and piperidine derivatives, which also have significant therapeutic and industrial applications . The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
102584-28-1 |
|---|---|
Molekularformel |
C12H15N2O4P |
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
dihydrogen phosphate;2-(2-pyridin-1-ium-1-ylethyl)pyridine |
InChI |
InChI=1S/C12H13N2.H3O4P/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;1-5(2,3)4/h1-6,8-10H,7,11H2;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WMOUKXZVZALMKS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC2=CC=CC=N2.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


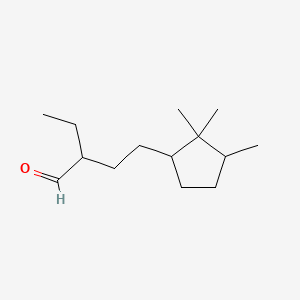


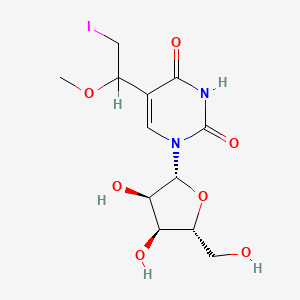
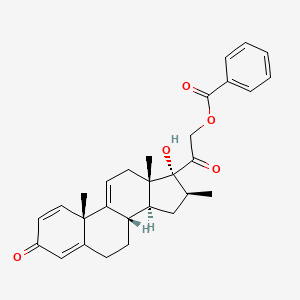

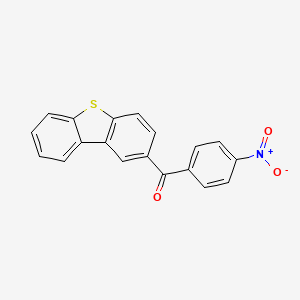
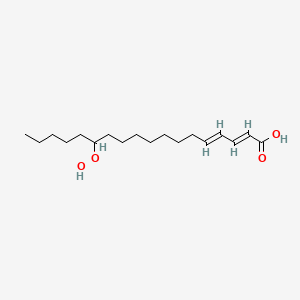
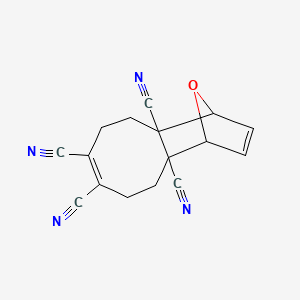

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
